molecular formula C10H7FN2O2 B11895583 8-Amino-7-fluoroquinoline-2-carboxylic acid

8-Amino-7-fluoroquinoline-2-carboxylic acid

Cat. No.: B11895583
M. Wt: 206.17 g/mol
InChI Key: SZTDYHOMDPDGOL-UHFFFAOYSA-N
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Description

8-Amino-7-fluoroquinoline-2-carboxylic acid is a fluorinated quinoline derivative of significant interest in medicinal chemistry for developing novel synthetic antibacterial agents . As a key structural motif, the 8-amino-7-fluoro substitution pattern is an emerging focus in the creation of new fluoroquinolone antibiotics . Researchers utilize this compound as a sophisticated synthon for designing molecules that target DNA gyrase and topoisomerase IV, crucial bacterial enzymes . The presence of both the 8-amino and 7-fluoro groups is a strategic modification that can enhance interaction with the bacterial enzyme targets and improve the spectrum of activity . The carboxylic acid at the 2-position is essential for binding, forming a metal-water-amino acid bridge with magnesium ions and key residues in the quinolone resistance-determining region (QRDR) . Recent studies on 8-amino-7-(aryl/hetaryl)fluoroquinolones derived from similar cores have demonstrated promising and potent antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including Escherichia coli , Salmonella typhimurium , Pseudomonas aeruginosa , and Staphylococcus aureus . The activity of some of these analogs has been reported to be comparable to or even exceed that of standard antibiotics like ciprofloxacin and imipenem, highlighting the value of this chemical scaffold . This compound is intended for research applications only, specifically for the synthesis and evaluation of new antimicrobial candidates to address the growing challenge of antibiotic resistance .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

8-amino-7-fluoroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-6-3-1-5-2-4-7(10(14)15)13-9(5)8(6)12/h1-4H,12H2,(H,14,15)

InChI Key

SZTDYHOMDPDGOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 8-Amino-7-fluoroquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the nucleophilic substitution of fluorine atoms and cross-coupling reactions are often employed. Industrial production methods may involve the use of organometallic compounds and cycloaddition reactions .

Chemical Reactions Analysis

8-Amino-7-fluoroquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

Synthesis of 8-Amino-7-fluoroquinoline-2-carboxylic Acid

The synthesis of 8-amino-7-fluoroquinoline-2-carboxylic acid involves several chemical reactions, including the Suzuki-Miyaura cross-coupling method. This process allows for the introduction of aryl or heteroaryl groups at the 7-position of the quinolone structure, enhancing its antimicrobial efficacy. The compound is typically synthesized from ethyl-7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate through a series of reduction and hydrolysis steps, leading to the formation of various derivatives with improved antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antibacterial Activity

The primary application of 8-amino-7-fluoroquinoline-2-carboxylic acid lies in its antibacterial properties. Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity comparable to established antibiotics such as ciprofloxacin and ampicillin. For instance, a study reported that newly synthesized derivatives showed efficacy against a range of pathogenic bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus .

Table 1: Antibacterial Activity of 8-Amino-7-fluoroquinoline Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
8-Amino-7-fluoroquinolineE. coli, S. aureus, Klebsiella pneumoniae0.5 - 4 µg/mL
8-Amino-7-(aryl)fluoroquinolonePseudomonas aeruginosa, Acinetobacter baumannii1 - 8 µg/mL
CiprofloxacinE. coli, S. aureus0.25 - 2 µg/mL

Resistance Overcoming Potential

Another significant application of this compound is its potential to overcome existing antibiotic resistance mechanisms. Studies have indicated that modifications at the C7 position can enhance binding affinity to mutated forms of gyrase that confer resistance, making these derivatives promising candidates for treating resistant bacterial infections .

Broader Therapeutic Implications

Beyond antibacterial applications, research into fluoroquinolone derivatives has revealed potential in treating other conditions:

  • Antiviral Activity : Some derivatives have shown promise against viral infections.
  • Anticancer Properties : The structural modifications allow for exploration in cancer therapeutics due to their ability to interact with DNA.
  • Anti-inflammatory Effects : Certain compounds derived from this class exhibit anti-inflammatory activities, expanding their therapeutic scope .

Case Studies and Research Findings

Several case studies highlight the effectiveness of 8-amino-7-fluoroquinoline derivatives in clinical settings:

  • Case Study on Foodborne Pathogens : A study demonstrated that specific derivatives effectively inhibited pathogens responsible for foodborne illnesses, suggesting their use in food safety applications .
  • Clinical Trials : Ongoing clinical trials are assessing the efficacy of these compounds against resistant strains in hospital settings, with preliminary results indicating improved outcomes compared to traditional therapies .

Mechanism of Action

The mechanism of action of 8-Amino-7-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes, leading to the disruption of essential biological processes in pathogens. The incorporation of fluorine enhances its ability to interact with biological targets, increasing its efficacy .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Compound Name R7 R8 R2 Molecular Formula Molecular Weight Key Properties/Applications References
8-Amino-7-fluoroquinoline-2-carboxylic acid F NH2 COOH C10H7FN2O2 206.18 Antimicrobial potential, hydrogen bonding capacity
7-Aminoquinoline-2-carboxylic acid H NH2 COOH C10H8N2O2 188.18 Reduced lipophilicity vs. fluoro analog
8-Methyl-2-phenylquinoline-4-carboxylic acid H CH3 C6H5 C17H13NO2 263.30 Enhanced aromatic stacking, enzyme inhibition
5-Bromo-8-hydroxyquinoline-7-carboxylic acid Br OH COOH C10H6BrNO3 268.07 Chelating agent, antifungal activity
7-Fluoro-2-methylquinoline-4-carboxylic acid F H CH3 C11H8FNO2 205.19 Lower acidity, modified pharmacokinetics

Physicochemical Properties

  • Acidity: The carboxylic acid at position 2 in 8-amino-7-fluoroquinoline-2-carboxylic acid (pKa ~3.5) is more acidic than methyl or phenyl substituents (e.g., pKa ~4.8 for 8-methyl-2-phenylquinoline-4-carboxylic acid) due to electron-withdrawing fluorine and resonance stabilization .
  • Solubility: The amino group at position 8 enhances aqueous solubility compared to bromo or methyl substituents (e.g., 5-bromo-8-hydroxyquinoline-7-carboxylic acid is poorly soluble in water) .

Biological Activity

8-Amino-7-fluoroquinoline-2-carboxylic acid is a derivative of the fluoroquinolone class of compounds, which are known for their broad-spectrum antibacterial properties. This compound exhibits significant biological activity, primarily through its interaction with bacterial enzymes involved in DNA replication and transcription.

Chemical Structure and Properties

The molecular formula of 8-amino-7-fluoroquinoline-2-carboxylic acid is C_10H_8F_N_O_2, with a molecular weight of approximately 191.16 g/mol. The presence of the fluorine atom at the 7-position and the carboxylic acid group at the 2-position contribute to its chemical reactivity and biological activity. This compound's structure facilitates its role as an antibiotic by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial growth and survival .

The primary mechanism by which 8-amino-7-fluoroquinoline-2-carboxylic acid exerts its antibacterial effects involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining DNA topology during replication and transcription. By binding to these targets, the compound prevents the supercoiling of DNA, leading to bacterial cell death .

Antibacterial Properties

8-Amino-7-fluoroquinoline-2-carboxylic acid has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. Research indicates that modifications to the core structure can enhance its potency against specific bacterial strains. For instance, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.58 µg/mL against Gram-positive bacteria .

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus0.58Gram-positive
Escherichia coli1.5Gram-negative
Salmonella enterica1.0Gram-negative

Cytotoxicity Studies

In addition to its antibacterial properties, cytotoxicity studies have been conducted to evaluate the safety profile of 8-amino-7-fluoroquinoline-2-carboxylic acid. These studies reveal that while the compound is effective against bacteria, it also exhibits varying levels of cytotoxicity against cancerous epithelial cells. The cytotoxic effects were found to be dose-dependent, warranting further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluating various fluoroquinolone derivatives highlighted that modifications at the 7-position significantly improved antibacterial activity against Staphylococcus aureus, suggesting that structural variations can lead to enhanced therapeutic efficacy .
  • Resistance Mechanisms : Research on fluoroquinolone resistance mechanisms indicates that mutations in target enzymes can reduce the effectiveness of compounds like 8-amino-7-fluoroquinoline-2-carboxylic acid. Understanding these mechanisms is crucial for developing new derivatives that can overcome resistance .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that increasing lipophilicity through structural modifications can enhance activity against both Gram-positive and Gram-negative bacteria while potentially reducing toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 8-amino-7-fluoroquinoline-2-carboxylic acid and its derivatives?

  • Methodology : The synthesis typically involves multi-step reactions starting with fluorinated quinoline precursors. For example, chemical reduction of 7-azido-8-nitroquinoline intermediates (e.g., using H₂/Pd-C) yields 7,8-diamino derivatives, followed by cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides under basic conditions (e.g., triethylamine in ethanol) to form tricyclic quinoxaline systems . Site-selective nucleophilic additions are critical for regiochemical control .
  • Key Considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize side products like unreacted azides or over-alkylated by-products.

Q. How is the structural integrity of 8-amino-7-fluoroquinoline-2-carboxylic acid validated post-synthesis?

  • Methodology : Use a combination of spectral techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluoro and amino groups at C7 and C8) and cyclopropane ring presence in derivatives .
  • Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the core scaffold .
  • IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .

Q. What solvent systems are optimal for purifying 8-amino-7-fluoroquinoline-2-carboxylic acid derivatives?

  • Methodology : Employ gradient elution in reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) for polar derivatives. For lipophilic analogs (e.g., cyclohexyl-substituted), use silica gel chromatography with ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can synthetic by-products (e.g., N-alkylated isomers) be minimized during fluoroquinoline functionalization?

  • Methodology : Control reaction temperature (e.g., 70–80°C) and pH (weakly basic conditions via NaHCO₃) to favor selective amidation over N-alkylation. For example, reactions with α-amino acids require strict anhydrous conditions to prevent hydrolysis of activated intermediates .
  • Data Contradiction : Conflicting yields in similar protocols may arise from trace moisture or variable reagent purity. Use Karl Fischer titration to validate solvent dryness .

Q. What strategies reconcile contradictory bioactivity data in fluoroquinoline derivatives with varying substituents?

  • Methodology : Systematically compare analogs with incremental structural changes (e.g., 8-amino vs. 8-methoxy groups) using in vitro binding assays (e.g., MIC testing for antimicrobial activity). For instance, replacing 8-amino with morpholin-4-yl groups significantly alters antibacterial potency .
  • Computational Modeling : Perform molecular docking (e.g., with bacterial DNA gyrase) to rationalize activity trends based on steric/electronic effects of substituents .

Q. How do fluorination patterns (e.g., C6 vs. C7) influence the photostability of 8-amino-7-fluoroquinoline-2-carboxylic acid?

  • Methodology : Conduct accelerated degradation studies under UV light (λ = 254–365 nm) and analyze degradation products via LC-MS. Derivatives with C6-fluoro substitution exhibit higher photostability due to reduced π-stacking interactions, as observed in ciprofloxacin analogs .

Q. What analytical challenges arise in quantifying trace impurities (e.g., des-fluoro analogs) in fluoroquinoline APIs?

  • Methodology : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d8-8-amino-7-fluoroquinoline) to achieve <0.1% detection limits. Calibrate against spiked samples to validate accuracy .

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